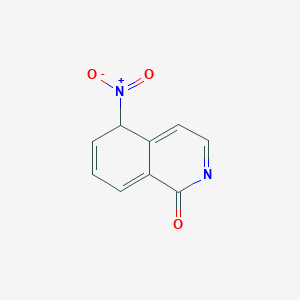
5-nitro-5H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-5H-isoquinolin-1-one: is a nitrogen-containing heterocyclic compound. Isoquinolines, including this compound, are known for their diverse biological activities and are considered important components in various pharmaceutical applications . This compound is part of a broader class of isoquinoline derivatives, which have been extensively studied for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-5H-isoquinolin-1-one typically involves the nitration of isoquinolin-1-one derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the use of metal-catalyzed cyclization reactions, such as nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-nitro-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on activated carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 5-amino-5H-isoquinolin-1-one.
Substitution: Various substituted isoquinolin-1-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitro-5H-isoquinolin-1-one is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of polycyclic structures with potential pharmaceutical applications .
Biology and Medicine: This compound has been studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-nitro-5H-isoquinolin-1-one involves its interaction with cellular targets, leading to the disruption of essential biological processes. The nitro group is crucial for its activity, as it can undergo redox reactions that generate reactive intermediates. These intermediates can interact with cellular macromolecules, leading to cell damage and death . The compound’s ability to induce oxidative stress and interfere with DNA synthesis is a key aspect of its mechanism of action .
Comparison with Similar Compounds
5-nitro-1,10-phenanthroline: Another nitro-containing heterocyclic compound with antimicrobial properties.
5-amino-5H-isoquinolin-1-one: The reduced form of 5-nitro-5H-isoquinolin-1-one, which has different biological activities.
Uniqueness: this compound is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitro-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5,8H |
InChI Key |
BCGFDHITOLRDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















